molecular formula C8H13Cl2F3 B3040612 1,2-Dichloro-1,1,2-trifluorooctane CAS No. 219904-94-6

1,2-Dichloro-1,1,2-trifluorooctane

Cat. No.: B3040612
CAS No.: 219904-94-6
M. Wt: 237.09 g/mol
InChI Key: RICKPCMLOQNFRL-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,1,2-trifluorooctane is a chemical compound with the molecular formula C8H13Cl2F3. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, characterized by the presence of chlorine and fluorine atoms attached to an octane backbone. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-1,1,2-trifluorooctane can be synthesized through several methods. One common approach involves the halogenation of octane derivatives. The reaction typically requires the presence of chlorine and fluorine sources, along with appropriate catalysts to facilitate the substitution reactions. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, utilizing advanced reactors and separation techniques to isolate the desired compound. The use of continuous flow reactors and automated systems ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-1,1,2-trifluorooctane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated compounds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions often involve solvents like acetone or ethanol and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, typically in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized octane derivatives, while oxidation and reduction can produce alcohols, ketones, or alkenes.

Scientific Research Applications

1,2-Dichloro-1,1,2-trifluorooctane is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a solvent and reactant in organic synthesis, facilitating various chemical transformations.

    Biology: The compound is used in studies involving halogenated hydrocarbons and their biological effects.

    Medicine: Research into its potential therapeutic applications and interactions with biological systems is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials, leveraging its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-1,1,2-trifluoroethane
  • 1,1,2-Trichloro-1,2,2-trifluoroethane
  • 2,2-Dichloro-1,1,1-trifluoroethane

Uniqueness

1,2-Dichloro-1,1,2-trifluorooctane is unique due to its longer carbon chain compared to similar compounds. This extended structure imparts different physical and chemical properties, making it suitable for specific applications where shorter-chain analogs may not be effective. Its reactivity and stability also distinguish it from other halogenated hydrocarbons, providing a versatile tool for researchers and industrial chemists.

Properties

IUPAC Name

1,2-dichloro-1,1,2-trifluorooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2F3/c1-2-3-4-5-6-7(9,11)8(10,12)13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICKPCMLOQNFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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